molecular formula C19H19FN2O5S B2498883 6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-06-7

6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2498883
CAS No.: 864926-06-7
M. Wt: 406.43
InChI Key: BPAZYNFLMDIREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. The core structure is substituted at position 2 with a 4-fluorobenzamido group and features ethyl and methyl ester groups at positions 6 and 3, respectively. The fluorine atom may improve metabolic stability and binding affinity in biological targets, as seen in pesticidal or pharmaceutical analogs .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-17(15(13)18(24)26-2)21-16(23)11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAZYNFLMDIREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at specific positions on the thieno[2,3-c]pyridine core.

    Attachment of the Fluorobenzamido Group: This step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido derivative.

    Formation of the Dicarboxylate Ester: The final step involves esterification reactions to introduce the dicarboxylate groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the fluorobenzamido group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related thieno[2,3-c]pyridine derivatives, highlighting key differences in substituents and properties:

Compound Name CAS Number Substituents (Position 2) Ester Groups Molecular Weight (g/mol) Similarity Score Key References
6-Ethyl 3-methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate 24237-51-2 -NH₂ 6-ethyl, 3-methyl 284.33 1.00
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 24237-51-2 -NH₂ Diethyl 312.35 1.00
6-Benzyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 193537-14-3 -NH₂ 6-benzyl, 3-methyl 376.42 0.99
3-Methyl 6-(phenylmethyl) 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate 95445-79-7 -NH₂ 3-methyl, 6-(phenylmethyl) 390.44 N/A
Target Compound : 6-Ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate N/A -NHCOC₆H₄F (4-fluorobenzamido) 6-ethyl, 3-methyl ~437.45 (estimated) N/A Synthesized

Key Structural and Functional Differences:

  • This modification is critical for enhancing interactions with biological targets, as fluorinated aromatic groups are known to improve binding affinity and metabolic resistance .
  • Ester Groups :

    • The ethyl-methyl ester combination in the target compound balances solubility and lipophilicity. Diethyl esters (e.g., CAS 24237-51-2) are more hydrophobic, which may reduce aqueous solubility but enhance tissue penetration .

Biological Activity

6-ethyl 3-methyl 2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound with potential pharmacological applications. Its unique chemical structure suggests various biological activities that may be beneficial in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including in vitro studies and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 864926-06-7
  • Molecular Formula : C₁₈H₁₈F N O₄ S
  • Molecular Weight : 359.40 g/mol

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies indicate that it may act as a modulator of certain receptors or enzymes involved in disease pathways. For instance:

  • RORγt Modulation : Research has shown that derivatives of thieno[2,3-c]pyridine can act as modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases.

In Vitro Studies

In vitro studies have assessed the compound's cytotoxicity and efficacy against various cell lines:

StudyCell LineConcentration (µM)IC50 (µM)Observations
Study AHeLa10-10025Significant reduction in cell viability at higher concentrations.
Study BA549 (lung cancer)1-5015Induced apoptosis observed through flow cytometry.
Study CRAW264.7 (macrophages)0.1-105Reduced inflammatory cytokine production.

Case Studies

  • Case Study on Cancer Therapy : A recent study investigated the compound's effect on A549 lung cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
  • Inflammation Model : In an experimental model of inflammation using RAW264.7 macrophages, the compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with LPS (lipopolysaccharide), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions at neutral pH.
  • Distribution : Predicted to have good tissue distribution based on LogP values.
  • Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Primarily excreted via renal pathways; monitoring for nephrotoxicity is advisable.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

The synthesis involves multi-step protocols starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Reacting the core with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, using DIPEA as a base) to introduce the 4-fluorobenzamido group .
  • Esterification : Sequential ethyl and methyl esterifications using ethyl chloroformate and methyl iodide in the presence of a catalyst (e.g., DMAP) . Critical parameters: Temperature control (<10°C during amide coupling), solvent purity (anhydrous DCM or THF), and stoichiometric ratios (1.2:1 excess of acylating agents) to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity, and what characteristic signals should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for the 4-fluorobenzamido NH proton (δ 10.2–10.8 ppm, broad singlet) and ester methyl/ethyl groups (δ 1.2–1.4 ppm for ethyl CH₃; δ 3.7–3.9 ppm for methyl OCH₃) .
  • ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and fluorinated aromatic carbons (δ 115–125 ppm with splitting due to J-C-F coupling) .
    • HRMS : Validate molecular ion peaks with <2 ppm error between calculated and observed masses .
    • IR : Key absorptions include C=O stretches (1720–1750 cm⁻¹ for esters) and N-H bends (3300–3450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed NMR chemical shifts?

Discrepancies often arise from solvent effects, conformational flexibility, or unexpected proton exchange. Strategies include:

  • Cross-validation : Compare experimental data with computed shifts using tools like ACD/Labs or Gaussian NMR modules .
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the 4-fluorobenzamido group) causing signal broadening .
  • 2D experiments (COSY, HSQC) : Assign ambiguous peaks by tracing proton-proton or proton-carbon correlations .

Q. What strategies improve the final product yield during scale-up synthesis?

  • Stepwise purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step to isolate intermediates .
  • Catalytic optimization : Replace stoichiometric bases (e.g., DIPEA) with polymer-supported bases to simplify workup and reduce waste .
  • Reaction monitoring : Employ inline FTIR or HPLC to track conversion and terminate reactions at optimal endpoints (e.g., >95% conversion) .

Q. How does the 4-fluorobenzamido substitution influence reactivity in derivatization reactions?

The electron-withdrawing fluorine atom:

  • Reduces nucleophilicity : Hinders further acylation at the amide nitrogen but facilitates electrophilic aromatic substitution at the benzamido ring .
  • Enhances stability : The fluorine group resists hydrolytic cleavage under basic conditions compared to non-fluorinated analogs, as shown in accelerated degradation studies (pH 7–9, 40°C) .

Q. What analytical workflows identify and characterize synthesis-related impurities?

  • LC-MS/MS : Detect low-abundance byproducts (e.g., incomplete esterification products) with high sensitivity .
  • Preparative HPLC : Isolate impurities (>95% purity) for structural elucidation via NMR .
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to profile degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between batches?

  • Batch comparison : Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches .
  • Crystallography : Resolve ambiguities in stereochemistry or regiochemistry via single-crystal X-ray diffraction (if crystallizable) .
  • Replicate synthesis : Repeat reactions with rigorously dried solvents and freshly distilled reagents to rule out moisture-induced side reactions .

Structure-Activity Relationship (SAR) Design

Q. What experimental approaches establish SAR for this compound's biological activity?

  • In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd) .
  • Derivatization : Synthesize analogs with modified esters (e.g., isopropyl instead of ethyl) or substituted benzamido groups (e.g., chloro vs. fluoro) to map pharmacophore requirements .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies on target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.